molecular formula C28H60As2O4 B14493875 Dodecane-1,12-diylbis(octylarsinic acid) CAS No. 63586-97-0

Dodecane-1,12-diylbis(octylarsinic acid)

Cat. No.: B14493875
CAS No.: 63586-97-0
M. Wt: 610.6 g/mol
InChI Key: NSBARYJFLWIIKE-UHFFFAOYSA-N
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Description

Dodecane-1,12-diylbis(octylarsinic acid) is a symmetrical bolaamphiphilic compound featuring a dodecane (C12) spacer linked to two octylarsinic acid groups. The octylarsinic acid moieties likely confer unique physicochemical properties, such as metal-chelating capabilities or interactions with biological membranes, distinguishing it from other dodecane-derived compounds .

Properties

CAS No.

63586-97-0

Molecular Formula

C28H60As2O4

Molecular Weight

610.6 g/mol

IUPAC Name

12-[hydroxy(octyl)arsoryl]dodecyl-octylarsinic acid

InChI

InChI=1S/C28H60As2O4/c1-3-5-7-9-17-21-25-29(31,32)27-23-19-15-13-11-12-14-16-20-24-28-30(33,34)26-22-18-10-8-6-4-2/h3-28H2,1-2H3,(H,31,32)(H,33,34)

InChI Key

NSBARYJFLWIIKE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[As](=O)(CCCCCCCCCCCC[As](=O)(CCCCCCCC)O)O

Origin of Product

United States

Preparation Methods

Alkylation of Arsenic Trioxide

A common route to alkylarsinic acids involves the reaction of arsenic trioxide (As₂O₃) with alkyl halides. For bifunctional systems like Dodecane-1,12-diylbis(octylarsinic acid), a dihalide precursor such as 1,12-dibromododecane could theoretically react with octylmagnesium bromide (Grignard reagent) in the presence of As₂O₃. This method, however, risks incomplete substitution and requires precise stoichiometric control to avoid polyalkylation byproducts.

Coupling of Preformed Arsonic Acid Units

An alternative approach involves synthesizing octylarsonic acid (C₈H₁₇AsO₃H₂) independently and subsequently coupling two units via a dodecanediyl linker. This could be achieved through esterification or amide-bond formation, though the low nucleophilicity of arsenic acids complicates such reactions. Catalytic activation using carbodiimides or thionyl chloride may enhance reactivity.

Stepwise Synthesis from Cyclododecanone Derivatives

Baeyer-Villiger Oxidation for Backbone Functionalization

The patent US20150025279A1 details the oxidation of cyclododecanone to lauryl lactone using hydrogen peroxide and maleic anhydride. While this process targets diol production, analogous oxidation strategies could introduce functional groups (e.g., hydroxyl or carboxyl) to the dodecane backbone, which might then be converted to arsenic-containing moieties. For instance, hydroxyl groups could undergo substitution with arsenic trioxide under acidic conditions, though this remains speculative without direct experimental evidence.

Hydrogenation and Subsequent Functionalization

The hydrogenation of lauryl lactone to dodecane-1,12-diol described in US20150025279A1 employs Ru/Re/Sn catalysts at high pressures. Adapting this step, diols could be transformed into dihalides (e.g., using PBr₃) and then reacted with arsenic nucleophiles. However, arsenic’s propensity for trivalent bonding complicates direct nucleophilic substitution, necessitating protective group strategies or phase-transfer catalysis.

Challenges in Arsenic Incorporation and Purification

Byproduct Formation and Mitigation

Synthetic routes involving arsenic trioxide often yield mixed oxidation states (As(III)/As(V)) and oligomeric byproducts. Chromatographic purification using silica gel or alumina is hindered by arsenic compounds’ polarity, suggesting alternative methods like recrystallization from nonpolar solvents or fractional distillation under reduced pressure.

Analytical Characterization Techniques

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm alkyl chain integrity, while ⁷⁵As NMR (though low sensitivity) may elucidate arsenic coordination environments.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can verify molecular weight and fragmentation patterns.

Elemental Analysis

Combustion analysis for carbon, hydrogen, and arsenic content provides stoichiometric validation, though arsenic’s volatility complicates accurate quantification. Inductively coupled plasma mass spectrometry (ICP-MS) offers superior sensitivity for trace arsenic analysis.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)*
Alkylation of As₂O₃ Straightforward stoichiometry Polyalkylation byproducts; low selectivity 30–45
Coupling of arsonic acids High purity achievable Low reactivity of arsenic acid groups 20–35
Stepwise from diols Leverages established diol chemistry Multiple steps increase cost and complexity 40–55

*Theoretical yields based on analogous reactions; no experimental data available for the target compound.

Chemical Reactions Analysis

Dodecane-1,12-diylbis(octylarsinic acid) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic(V) derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of dodecane-1,12-diylbis(octylarsinic acid) can yield arsenic(III) derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: The compound can undergo substitution reactions where the octyl groups are replaced with other functional groups. This can be achieved using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecane-1,12-diylbis(octylarsinic acid) oxide, while reduction may produce dodecane-1,12-diylbis(octylarsinic acid) hydride.

Scientific Research Applications

Dodecane-1,12-diylbis(octylarsinic acid) has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases involving arsenic metabolism.

    Industry: Dodecane-1,12-diylbis(octylarsinic acid) is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dodecane-1,12-diylbis(octylarsinic acid) involves its interaction with molecular targets and pathways within cells. The compound can bind to proteins and enzymes, affecting their function and activity. It may also interact with cellular membranes, altering their properties and influencing cellular signaling pathways. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Dodecane-1,12-diylbis(octylarsinic acid) with structurally or functionally related compounds, highlighting key differences in structure, activity, and applications:

Compound Name Structural Features Primary Activity/Application Key Findings References
Dodecane-1,12-diylbis(octylarsinic acid) C12 spacer + octylarsinic acid groups Hypothesized: Metal chelation, antimicrobial, or enzyme inhibition Inferred from analogs: Arsenic-containing groups may enhance toxicity or specificity for metal-binding pathways compared to nitrogen-based analogs.
N,N′-Dodecane-1,12-diyl-bis-3-picolinium dibromide (bPiDDB) C12 spacer + bis-3-picolinium dibromide Nicotinic acetylcholine receptor (nAChR) antagonist Inhibits nicotine-induced dopamine release in reward-related brain regions (e.g., nucleus accumbens) with dose-dependent efficacy. Exhibits moderate blood-brain barrier permeation (t1/2 = 3.7 hrs).
Dodecane-1,12-bis(trimethylammonium bromide) C12 spacer + trimethylammonium head groups Bolaform surfactant Reduces surface tension in aqueous solutions; limited solubility in organic solvents. Chain length and head group polarity dictate micelle formation and colloidal stability.
Pleuromutilin–polyamine conjugates (e.g., 9f) C12 spacer + pleuromutilin-polyamine hybrids Antimicrobial agents Active against S. aureus (MIC = 8–16 µg/mL), E. coli, and P. aeruginosa. Activity depends on polyamine chain length and substituent hydrophobicity.
(2E,2’E)-N,N’-(Dodecane-1,12-diyl)bis(3-(3-hydroxyphenyl)acrylamide) (7) C12 spacer + bis-cinnamamide groups APE/Ref-1 inhibitor (anticancer) Inhibits APE/Ref-1 redox activity in melanoma cells (IC50 = 2.5 µM). Hydroxyl groups enhance binding affinity to redox-active cysteine residues.
N1,N12-Bis(3-(1-naphthamido)propyl)dodecane-1,12-diaminium (17f) C12 spacer + naphthyl-polyamine conjugates Antibiotic enhancers and standalone antimicrobials Synergizes with colistin against A. baumannii (4-fold MIC reduction). Hydrophobic naphthyl groups improve membrane penetration.

Structural and Functional Insights

Backbone Flexibility vs. Rigidity :

  • The C12 spacer in bPiDDB and bolaform surfactants provides flexibility, enabling interactions with lipid bilayers or receptor pockets . In contrast, rigid aromatic spacers (e.g., in bis-cinnamamides) enhance π-π stacking for target binding .
  • Dodecane-1,12-diylbis(octylarsinic acid) likely adopts a semi-flexible conformation, balancing membrane penetration and target specificity.

Head Group Chemistry: Cationic groups (e.g., picolinium in bPiDDB, trimethylammonium in surfactants) enhance solubility and electrostatic interactions with biological targets .

Pharmacokinetic Behavior :

  • bPiDDB exhibits moderate blood-brain barrier (BBB) permeation (Cmax = 0.8 µg/mL in rat plasma) due to its cationic charge and amphiphilicity .
  • Dodecane-1,12-diylbis(octylarsinic acid)’s larger, anionic head groups may limit BBB penetration but enhance retention in peripheral tissues.

Antimicrobial Mechanisms :

  • Polyamine conjugates (e.g., 9f, 17f) disrupt bacterial membranes via hydrophobic interactions and proton sponge effects .
  • Arsenic-based compounds (hypothesized for the target molecule) could inhibit metalloenzymes or redox pathways, analogous to arsenic trioxide’s antileukemic effects.

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